molecular formula C5H12N2O4S2 B13012669 N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide

N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide

Cat. No.: B13012669
M. Wt: 228.3 g/mol
InChI Key: DQYYCMWALCLYJZ-UHFFFAOYSA-N
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Description

N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide is a chemical compound with the molecular formula C5H12N2O4S2 and a molecular weight of 228.29 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a sulfamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide typically involves the reaction of 2-(1,1-dioxido-3-thietanyl)ethanol with sulfamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced sulfide forms, and substituted compounds with various functional groups replacing the sulfamide group .

Scientific Research Applications

N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide include other thietane derivatives and sulfamide-containing compounds. Examples include:

Uniqueness

This compound is unique due to its specific combination of a thietane ring and a sulfamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C5H12N2O4S2

Molecular Weight

228.3 g/mol

IUPAC Name

1,1-dioxo-3-[2-(sulfamoylamino)ethyl]thietane

InChI

InChI=1S/C5H12N2O4S2/c6-13(10,11)7-2-1-5-3-12(8,9)4-5/h5,7H,1-4H2,(H2,6,10,11)

InChI Key

DQYYCMWALCLYJZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)CCNS(=O)(=O)N

Origin of Product

United States

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